BMPS

Description

Structure

3D Structure

Properties

IUPAC Name |

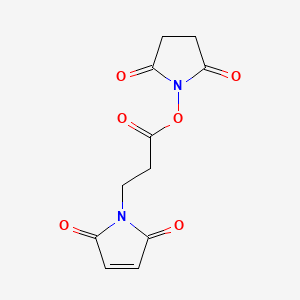

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHVDAUOODACDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404976 | |

| Record name | 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-62-4 | |

| Record name | Succinimidyl 3-maleimidopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of BMP Signaling in Embryogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules within the Transforming Growth Factor-β (TGF-β) superfamily that play pleiotropic and essential roles throughout embryonic development. Initially identified by their capacity to induce ectopic bone formation, their functions are now understood to be fundamental in establishing the primary body axes, specifying germ layer derivatives, and directing organogenesis.[1][2] The precise regulation of BMP signaling, often in the form of morphogen gradients, is critical for patterning diverse tissues and cell fates. Dysregulation of this pathway is associated with a wide range of developmental defects and human diseases.[1][3] This technical guide provides an in-depth overview of the core functions of BMP signaling in embryogenesis, details the canonical signaling cascade, presents quantitative data on its effects, and outlines key experimental protocols used in its study.

The Canonical BMP Signaling Pathway

The transduction of BMP signals is a highly conserved process. In the canonical, Smad-dependent pathway, secreted BMP ligands (which are dimers) bind to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[1][3] The constitutively active Type II receptor then phosphorylates the Type I receptor in its glycine-serine rich domain.[4] This activation enables the Type I receptor to recruit and phosphorylate Receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8 (Smad1/5/8).[4][5] These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4.[4] This entire complex translocates into the nucleus, where it partners with other co-activators or co-repressors to regulate the transcription of specific target genes, thereby directing cellular responses such as differentiation, proliferation, and apoptosis.[1][3][6]

Core Functions of BMP Signaling in Embryogenesis

BMP signaling is a master regulator of multiple, critical events during embryonic development, from the earliest stages of axis formation to the complex morphogenesis of individual organs.

Dorsoventral (DV) Axis Patterning

One of the most conserved functions of BMP signaling is the establishment of the dorsoventral (DV) axis in vertebrate embryos.[4][7] This process relies on the formation of a BMP activity gradient, with the highest levels of signaling specifying ventral fates (e.g., epidermis, ventral mesoderm) and the lowest levels permitting dorsal fates (e.g., neural tissue, dorsal mesoderm).[4][8] This gradient is generated through the interplay between ventrally expressed this compound (like BMP2 and BMP4) and dorsally expressed extracellular antagonists secreted by the Spemann organizer, such as Chordin and Noggin.[9][10] These antagonists bind directly to BMP ligands, preventing them from interacting with their receptors on dorsal cells.[9]

The interpretation of this gradient by embryonic cells is concentration-dependent. Different levels of BMP signaling activate distinct sets of target genes, thereby specifying different cell fates along the DV axis.

| BMP Signaling Level (pSmad5 Concentration) | Resulting Cell Fate/Tissue | Example Target Genes | Reference |

| High | Ventral Ectoderm (Epidermis), Ventral Mesoderm | gata2, sizzled, vent | [4][11] |

| Intermediate | Lateral Plate Mesoderm, Neural Crest, Placodes | dlx3b, tfap2a, six1 | [11][12] |

| Low / Inhibited | Dorsal Neuroectoderm, Dorsal Mesoderm (Notochord) | sox2, otx2 | [4][9][11] |

Germ Layer Specification and Patterning

Ectoderm: BMP signaling is the primary determinant of ectodermal fate. High BMP activity directs ectodermal cells to become epidermis (skin).[9] Conversely, the inhibition of BMP signaling is the crucial inductive step for the formation of the neuroectoderm, the precursor to the entire central nervous system.[5][9] This "default model" of neural induction posits that ectodermal cells will become neural tissue unless instructed otherwise by this compound.[9]

References

- 1. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BMP Signaling: Lighting up the Way for Embryonic Dorsoventral Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. Frontiers | BMP Signaling: Lighting up the Way for Embryonic Dorsoventral Patterning [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The Dynamic Role of Bone Morphogenetic Proteins in Neural Stem Cell Fate and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamics of BMP signaling and distribution during zebrafish dorsal-ventral patterning | eLife [elifesciences.org]

- 11. The BMP signaling gradient is interpreted through concentration thresholds in dorsal–ventral axial patterning | PLOS Biology [journals.plos.org]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of Bone Morphogenetic Proteins (BMPs) in Maintaining Adult Tissue Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bone Morphogenetic Proteins (BMPs), members of the Transforming Growth Factor-β (TGF-β) superfamily, are crucial regulators of embryonic development and play a vital, ongoing role in the maintenance of tissue homeostasis in adults.[1][2] Their functions are diverse, ranging from the regulation of stem cell self-renewal and differentiation to controlling cell proliferation and apoptosis in a variety of tissues.[3][4] Dysregulation of BMP signaling is implicated in a host of pathologies, including degenerative diseases and cancer, underscoring the importance of a tightly controlled signaling environment.[5] This technical guide provides a comprehensive overview of the role of this compound in adult tissue homeostasis, with a focus on bone, intestinal, skin, and nervous system biology. It details the core BMP signaling pathways, presents quantitative data on the expression of key pathway components, and offers detailed experimental protocols for their study.

The BMP Signaling Pathway: A Molecular Overview

This compound initiate signaling by binding to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[1][6] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][7] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][6] This is known as the canonical BMP signaling pathway.

In addition to the canonical pathway, this compound can also signal through non-canonical, SMAD-independent pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38).[1] The balance between canonical and non-canonical signaling is context-dependent and contributes to the diverse biological effects of this compound.

The activity of the BMP signaling pathway is exquisitely regulated at multiple levels. Extracellularly, a host of secreted antagonists, such as Noggin, Chordin, and Gremlin, bind to this compound and prevent their interaction with receptors.[2][8] Intracellularly, inhibitory SMADs (I-SMADs), SMAD6 and SMAD7, can compete with R-SMADs for receptor binding or target the receptor complex for degradation.

Quantitative Data on BMP Pathway Components in Adult Tissues

The precise level of BMP signaling is critical for tissue homeostasis, and this is reflected in the differential expression of this compound, their receptors, and antagonists across various tissues.

| Molecule | Tissue/Cell Type | Expression Level/Concentration | Method | Reference |

| BMP2 | Rat Jejunum & Colon | More highly expressed than BMP4, BMP6, and BMP7. | RT-qPCR | [8] |

| Human Trabecular Bone | Higher expression in trabecular bone of long bones, cranial flat bones, and mandible compared to compact bone. | Real-time RT-PCR | [9] | |

| Mature Colonocytes | Predominantly expressed at the epithelial surface. | Immunohistochemistry | [10] | |

| BMP4 | Human Trabecular Bone | Higher expression than BMP2 in all samples examined. | Real-time RT-PCR | [9] |

| Normal Human Tissues | High expression in over 20% of normal tissues, particularly in bladder and stomach epithelium. | Immunohistochemistry | [11] | |

| BMP6 | Healthy Human Serum | Up to 10 pg/ml. | Not specified | [12] |

| Healthy Human Plasma | 154 (0–5974) pg/mL in controls. | ELISA | [13] | |

| BMP7 | Breast Cancer | High expression associated with better prognosis in ER-positive and ER-negative tumors. | TCGA data analysis | [14] |

| BMP9 | Healthy Human Plasma | 2-12 ng/mL. | ELISA | [15] |

| Healthy vs. Metabolic Syndrome | Significantly lower circulating levels in individuals with metabolic syndrome. | ELISA | [16][17][18] | |

| BMPR1A | Human Colonic Epithelial Cell Lines | Expressed. | RT-PCR, Immunoblotting | [10] |

| Human Granulosa-like Tumor Cells | Expressed. | Not specified | [19] | |

| BMPR1B | Human Colonic Epithelial Cell Lines | Expressed. | RT-PCR, Immunoblotting | [10] |

| BMPR2 | Rat Jejunum & Colon | Strong immunoreaction in enterocytes and colonocytes. | Immunohistochemistry | [8] |

| Noggin | Normal Adult Human Tissues | Moderate expression in stomach and skin; strong expression in Leydig cells of testis and parathyroid gland. | Immunohistochemistry | [20][21] |

| Mouse Articular Cartilage | Expressed in healthy cartilage; lost in osteoarthritis model. | Noggin-LacZ reporter mouse, mRNA analysis | [22] | |

| Gremlin 1 | Normal Adult Human Tissues | Moderate expression in stomach, bone marrow, and skin; strong expression in Leydig cells of testis. | Immunohistochemistry | [20][21] |

Role of this compound in Specific Adult Tissues

Bone Homeostasis

The role of this compound in bone formation is well-established, with BMP2, BMP4, BMP6, and BMP7 having high osteoinductive potential.[9] In adult bone, this compound are crucial for the continuous process of bone remodeling, which involves a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. BMP2 is expressed by osteoblasts and osteocytes and is essential for bone homeostasis.[23] The expression of BMP2 and BMP4 is higher in the more metabolically active trabecular bone compared to compact bone.[9]

Intestinal Homeostasis

In the intestinal epithelium, a gradient of BMP signaling along the crypt-villus axis is essential for maintaining homeostasis. BMP signaling is highest at the top of the villi, where it promotes the differentiation of epithelial cells.[8] Conversely, at the base of the crypts, where the intestinal stem cells (ISCs) reside, BMP signaling is kept low by the secretion of BMP antagonists like Gremlin 1 and Noggin from the surrounding mesenchymal cells.[24] This low BMP environment is critical for maintaining the self-renewal capacity of Lgr5-positive ISCs.[1]

Skin and Hair Follicle Homeostasis

BMP signaling plays a critical role in the regulation of the hair follicle cycle. High BMP signaling is associated with the quiescent phase (telogen), while a decrease in BMP signaling, often through the action of antagonists like Noggin, is required for the initiation of the growth phase (anagen).[24] In the epidermis, BMP signaling promotes the differentiation of keratinocytes.[3] Both Gremlin 1 and Noggin are expressed in normal adult skin, suggesting a continuous fine-tuning of BMP activity is necessary for skin homeostasis.[20][21]

Nervous System Homeostasis

In the adult central nervous system (CNS), BMP signaling is involved in regulating the behavior of neural stem cells (NSCs) in their niches, such as the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus. A balanced level of BMP signaling is crucial for maintaining NSC quiescence and influencing their differentiation fate, often promoting an astrocytic lineage.[1] In the SVZ, NSCs and transit-amplifying progenitors secrete this compound, while ependymal cells secrete the antagonist Noggin, creating a finely tuned microenvironment that regulates neurogenesis.[1]

Detailed Experimental Protocols

Immunohistochemistry for Phosphorylated SMAD1/5/8

This protocol describes the detection of activated canonical BMP signaling in paraffin-embedded adult mouse tissues.

Materials:

-

Paraffin-embedded tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen Peroxide in methanol

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, #13820, diluted 1:50 - 1:400)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Quenching Endogenous Peroxidase:

-

Blocking:

-

Incubate slides with blocking solution for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Secondary Antibody and Detection:

-

Rinse slides with PBS.

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Incubate with streptavidin-HRP for 30 minutes at room temperature.

-

Rinse with PBS.

-

-

Chromogenic Development:

-

Incubate slides with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

In Situ Hybridization for BMP mRNA

This protocol describes the detection of a specific BMP mRNA (e.g., BMP4) in paraffin-embedded or frozen tissue sections using a digoxigenin (DIG)-labeled RNA probe.

Materials:

-

Tissue sections on coated slides

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled antisense RNA probe (250-1500 bases in length)[27]

-

Blocking solution

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

Procedure:

-

Tissue Preparation:

-

Permeabilization:

-

Hybridization:

-

Pre-hybridize sections in hybridization buffer.

-

Denature the DIG-labeled probe by heating.

-

Apply the probe diluted in hybridization buffer to the sections.

-

Incubate overnight at an optimized temperature (e.g., 65°C) in a humidified chamber.[29]

-

-

Post-Hybridization Washes:

-

Perform stringent washes to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block with blocking solution.

-

Incubate with anti-DIG-AP antibody.

-

-

Chromogenic Development:

-

Incubate with NBT/BCIP substrate until a blue/purple precipitate forms.

-

-

Counterstaining and Mounting:

-

Counterstain with Nuclear Fast Red.

-

Dehydrate and mount.

-

Lineage Tracing of BMP-Responsive Stem Cells

This protocol outlines a general strategy for lineage tracing of a specific stem cell population (e.g., Lgr5+ intestinal stem cells) to assess the fate of their progeny in the context of BMP signaling, using a tamoxifen-inducible Cre-LoxP system with a BMP reporter allele.

Mouse Model:

-

A triple transgenic mouse model could be generated: Lgr5-EGFP-IRES-CreERT2; Rosa26-LoxP-STOP-LoxP-tdTomato; BRE-GFP.

-

Lgr5-EGFP-IRES-CreERT2: Marks Lgr5+ stem cells with EGFP and expresses a tamoxifen-inducible Cre recombinase.

-

Rosa26-LoxP-STOP-LoxP-tdTomato: A reporter allele that will express tdTomato upon Cre-mediated excision of the STOP cassette.

-

BRE-GFP: A BMP signaling reporter that expresses GFP in response to canonical BMP signaling.[6][31]

-

Procedure:

-

Tamoxifen Induction:

-

Administer a low dose of tamoxifen to adult mice to induce Cre recombination in a subset of Lgr5+ stem cells.[1] This will lead to the permanent labeling of these stem cells and their subsequent progeny with tdTomato.

-

-

Tissue Collection and Analysis:

-

At various time points after induction (e.g., 2 days, 7 days, 30 days), collect the intestine for analysis.

-

Prepare tissue for whole-mount imaging or sectioning.

-

-

Microscopy and Data Interpretation:

-

Use confocal microscopy to visualize the labeled cells.

-

tdTomato (red): Identifies the lineage-traced clones originating from the initially labeled Lgr5+ stem cells. The size and composition of these clones over time reveal the self-renewal and differentiation capacity of the stem cells.[4][11][32]

-

EGFP from Lgr5 allele (green): Marks the current Lgr5+ stem cells.

-

GFP from BRE allele (green): Indicates cells with active BMP signaling.

-

By analyzing the co-localization of these fluorescent signals, one can determine the BMP signaling status of the stem cells and their progeny at different positions along the crypt-villus axis.

-

Conclusion and Future Directions

The intricate network of BMP signaling is fundamental to the maintenance of adult tissue homeostasis. A precise balance of BMP ligands, receptors, and antagonists is essential for the proper function of stem cell niches and the regulation of cellular differentiation and proliferation across a multitude of tissues. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of BMP signaling in health and disease.

Future research should focus on elucidating the tissue-specific and context-dependent downstream targets of BMP signaling, as well as the crosstalk with other major signaling pathways. The development of more sophisticated in vivo reporter systems and single-cell analysis techniques will be instrumental in dissecting the dynamic nature of BMP signaling in real-time. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies that target the BMP pathway for the treatment of a wide range of degenerative diseases and cancers.

References

- 1. Lineage tracing in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Javier AL et al. (2012), Bmp indicator mice reveal dynamic regulation of... - Paper [xenbase.org]

- 3. researchgate.net [researchgate.net]

- 4. Lineage tracing reveals Lgr5+ stem cell activity in mouse intestinal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Expression of bone morphogenetic protein signaling pathway players in the jejunum and colon of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of genes for bone morphogenetic proteins BMP-2, BMP-4 and BMP-6 in various parts of the human skeleton | springermedizin.de [springermedizin.de]

- 10. Bone morphogenetic protein 2 is expressed by, and acts upon, mature epithelial cells in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Lineage Tracing Reveals Lgr5+ Stem Cell Activity in Mouse Intestinal Adenomas | Semantic Scholar [semanticscholar.org]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Reduced Plasma Bone Morphogenetic Protein 6 Levels in Sepsis and Septic Shock Patients [mdpi.com]

- 14. BMP9 is produced by hepatocytes and circulates mainly in an active mature form complexed to its prodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Unveiling the Impact of BMP9 in Liver Diseases: Insights into Pathogenesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Circulating Bone morphogenetic protein 9 (BMP9) as a new biomarker for noninvasive stratification of nonalcoholic fatty liver disease and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BMPR1A bone morphogenetic protein receptor type 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. The expression patterns of gremlin 1 and noggin in normal adult and tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The expression patterns of gremlin 1 and noggin in normal adult and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Expression of Noggin and Gremlin1 and its implications in fine-tuning BMP activities in mouse cartilage tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bmp indicator mice reveal dynamic regulation of transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. academic.oup.com [academic.oup.com]

- 26. docs.abcam.com [docs.abcam.com]

- 27. Novel In Situ Hybridization and Multiplex Immunofluorescence Technology Combined With Whole-slide Digital Image Analysis in Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ucl.ac.uk [ucl.ac.uk]

- 29. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Real time monitoring of BMP Smads transcriptional activity during mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Bone Morphogenetic Proteins (BMPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discoveries and historical milestones in the field of Bone Morphogenetic Proteins (BMPs). It is designed to serve as a comprehensive resource, detailing the scientific journey from the initial concept of osteoinduction to the molecular characterization and clinical application of this critical family of growth factors. The following sections elucidate the key experiments, present quantitative data, and illustrate the fundamental signaling pathways that underpin the biological activity of this compound.

The Conceptual Origins: Osteoinduction

The foundation of BMP discovery was laid long before the proteins themselves were identified. The concept of "osteoinduction," the process by which a substance can induce the formation of new bone in a location where it would not normally grow, was a pivotal hypothesis. Early in the 20th century, surgeons observed that transplanting bone fragments could lead to new bone formation, but the underlying mechanism remained elusive. It was the groundbreaking work of Marshall R. Urist in 1965 that provided the first concrete evidence for a specific bone-inducing substance.

Urist demonstrated that demineralized bone matrix (DBM), when implanted into extraskeletal sites (such as muscle) in rabbits, could consistently induce the formation of new cartilage and bone. This elegantly simple yet powerful experiment suggested the existence of one or more soluble signaling molecules within the bone matrix responsible for this inductive cascade. Urist coined the term "bone morphogenetic protein" to describe this hypothetical agent, postulating it was a proteinaceous substance capable of initiating the entire sequence of endochondral ossification.

The Great Purification Challenge

The primary challenge following Urist's discovery was the isolation and purification of the active this compound from bone. This proved to be an arduous task for several reasons:

-

Low Abundance : this compound are present in extremely low concentrations within the bone matrix, estimated to be less than 1 microgram per kilogram of bone.

-

Complex Mixture : The active protein was tightly associated with a complex mixture of other proteins and extracellular matrix components, including collagen.

-

Harsh Extraction Conditions : The extraction process required strong denaturants, such as guanidine hydrochloride or urea, to dissociate the this compound from the matrix, which risked denaturing the proteins themselves.

For nearly two decades, researchers struggled to purify this compound to homogeneity. The process involved pulverizing vast quantities of bone, followed by extensive demineralization and extraction, and finally, multiple rounds of chromatography. This painstaking work by Urist and others led to the isolation of a substance referred to as "bone-inductive protein" or "osteogenin," but it was still a mixture of several proteins.

The Breakthrough: Molecular Cloning and the BMP Family

The definitive identification and characterization of this compound were ultimately achieved through molecular cloning techniques in the late 1980s. A team led by John M. Wozney at the Genetics Institute (now part of Pfizer) embarked on a project to clone the genes encoding these elusive proteins.

Their strategy involved purifying a small amount of the active protein mixture from bovine bone, enough to obtain partial amino acid sequences. From these sequences, they designed degenerate oligonucleotide probes to screen a cDNA library. This effort led to the landmark identification and cloning of the first three human this compound: BMP-1, BMP-2 (initially called BMP-2A), and BMP-3 (osteogenin). Soon after, BMP-4 (initially BMP-2B), BMP-5, BMP-6, and BMP-7 (also known as Osteogenic Protein-1 or OP-1) were also identified.

This molecular breakthrough revealed that this compound were part of the Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules. It also demonstrated that the osteoinductive activity observed by Urist was not due to a single protein but rather a family of related proteins.

Quantitative Data Summary

The cloning of this compound allowed for the production of recombinant human this compound (rhthis compound), which enabled detailed characterization. The table below summarizes key quantitative data for the most well-characterized osteoinductive this compound.

| Property | rhBMP-2 | rhBMP-7 (OP-1) |

| Molecular Weight (Mature) | ~26 kDa (homodimer) | ~30-38 kDa (homodimer) |

| Subunit Amino Acids | 114 amino acids | 139 amino acids |

| Structure | Dimer linked by a single disulfide bond | Dimer linked by a single disulfide bond |

| Receptor Affinity (Kd) | BMPR-IA: ~30-100 pMBMPR-II: ~300-700 pM | ActR-I: HighBMPR-II: High |

| Clinical Application | Spinal fusion, long bone fractures | Long bone nonunions |

Key Experimental Protocols

The following protocols are simplified representations of the foundational experiments in BMP research.

Protocol 1: Preparation of Demineralized Bone Matrix (DBM)

This protocol is based on the original methods developed by Marshall Urist.

-

Procurement : Obtain cortical bone from a suitable animal source (e.g., bovine, rabbit).

-

Cleaning : Meticulously remove all soft tissue, periosteum, and bone marrow.

-

Fragmentation : Grind or mill the cleaned bone into small particles (typically 0.5-2 mm).

-

Lipid Removal : Wash the bone particles extensively with ethanol and then ether to remove fats.

-

Demineralization : Immerse the bone particles in a cold (2-4°C) solution of 0.6 M hydrochloric acid (HCl). The acid is changed daily until the calcium content is negligible (typically 2-3 days).

-

Neutralization and Washing : Wash the resulting DBM extensively with sterile, deionized water until the pH is neutral.

-

Lyophilization : Freeze-dry the DBM to produce a sterile, porous matrix for implantation.

Protocol 2: In Vivo Osteoinduction Assay

This assay is the gold standard for testing the bone-inducing activity of a substance.

-

Implant Preparation : Prepare the test article. For DBM, use the lyophilized material. For purified or recombinant this compound, they are typically combined with a carrier matrix (e.g., collagen sponge) that is inert on its own.

-

Surgical Implantation : Anesthetize a suitable animal model (e.g., athymic nude mouse, rat). Create a small intramuscular pouch (e.g., in the thoracic or abdominal muscle).

-

Placement : Place a pre-weighed amount of the implant material into the muscle pouch. Suture the incision.

-

Incubation Period : Allow the implant to remain in situ for a period of 21-28 days.

-

Harvest and Analysis : Euthanize the animal and carefully excise the implant. Analyze the explant for new bone formation using:

-

Histology : Fix, section, and stain the explant (e.g., with Hematoxylin & Eosin) to visualize the stages of endochondral ossification (cartilage and bone formation).

-

Biochemical Assays : Measure levels of alkaline phosphatase activity or calcium content as quantitative indicators of bone formation.

-

Visualizing the Discovery and Mechanism

Diagram 1: The Historical Workflow of BMP Discovery

Caption: A flowchart illustrating the key stages from initial hypothesis to clinical application in BMP research.

Diagram 2: The Canonical BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system and a member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Initially discovered for their remarkable ability to induce ectopic bone formation, BMPs are now recognized for their multifaceted roles in a vast array of biological processes, including embryonic development, tissue homeostasis, and regeneration.[1][3][4] Dysregulation of this pathway is implicated in numerous human diseases, making it a key target for therapeutic intervention.[2][4] This guide provides a comprehensive overview of the core BMP signaling cascade, its regulation, and the experimental methodologies used to investigate its function.

Core Components of the BMP Signaling Pathway

The BMP pathway is elegantly composed of three primary components: extracellular ligands, transmembrane receptors, and intracellular signal transducers.[3][5]

-

BMP Ligands : Over 20 BMP proteins have been identified in mammals.[3] They are synthesized as precursor proteins that dimerize and are subsequently cleaved to release the mature C-terminal ligand dimer.[1] These dimers can be homodimers or heterodimers, a feature that adds to the diversity of signaling.[3]

-

BMP Receptors : The receptors are transmembrane serine/threonine kinases classified into two types: Type I and Type II.[1][6] There are three BMP-binding Type I receptors (ALK2, ALK3, ALK6) and three Type II receptors (BMPR-II, ActR-IIA, ActR-IIB).[1] Ligand binding requires the formation of a heterotetrameric complex consisting of two Type I and two Type II receptor molecules.[7]

-

Smad Proteins : Smads are the central intracellular mediators of the canonical BMP pathway. They are divided into three groups:

-

Receptor-regulated Smads (R-Smads) : Smad1, Smad5, and Smad8/9 are directly phosphorylated by activated Type I receptors.[8][9]

-

Common-mediator Smad (Co-Smad) : Smad4 forms a complex with phosphorylated R-Smads.[8][10]

-

Inhibitory Smads (I-Smads) : Smad6 and Smad7 act as negative regulators of the pathway.[6][8]

-

The Canonical (Smad-Dependent) Signaling Pathway

The canonical pathway is the most direct route for transducing BMP signals from the cell surface to the nucleus.[1] The process unfolds in a sequential phosphorylation cascade:

-

Ligand Binding and Receptor Complex Formation : A BMP ligand dimer binds to a Type II receptor, which is constitutively active.[3][7] This complex then recruits a Type I receptor.[7]

-

Receptor Activation : Within the heterotetrameric complex, the Type II receptor kinase phosphorylates the Type I receptor in its glycine-serine-rich (GS) domain, thereby activating it.[3][8]

-

R-Smad Phosphorylation : The activated Type I receptor phosphorylates the C-terminal SSXS motif of R-Smads (Smad1/5/8).[8]

-

Smad Complex Formation : Phosphorylated R-Smads dissociate from the receptor and form a heteromeric complex with the Co-Smad, Smad4.[8][10]

-

Nuclear Translocation and Gene Regulation : The R-Smad/Smad4 complex translocates to the nucleus, where it binds to specific DNA sequences known as BMP-Responsive Elements (BREs) in the promoter regions of target genes.[11][12] The complex then recruits co-activators or co-repressors to modulate the transcription of hundreds of target genes, including the Inhibitor of Differentiation (Id) family of proteins.[8][10]

Non-Canonical (Smad-Independent) Signaling Pathways

In addition to the canonical Smad pathway, BMP receptors can activate several Smad-independent signaling cascades, often referred to as non-canonical pathways.[1][13] These pathways contribute to the diversity and context-specificity of BMP responses. Key non-canonical pathways include:

-

MAPK Pathways : BMP receptors can activate the TGF-β-activated kinase 1 (TAK1), which in turn triggers downstream Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, JNK, and ERK1/2.[1][13][14] These pathways are crucial for processes like cell proliferation and differentiation.[13]

-

PI3K/Akt Pathway : The BMP receptor complex can bind and activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as Protein Kinase B).[1][15] This pathway is primarily involved in regulating cell growth and survival.[1]

-

Rho-like GTPases : BMP signaling can influence cytoskeletal dynamics by interacting with small Rho-like GTPases such as RhoA and Cdc42.[1][15]

Regulation of BMP Signaling

The activity of the BMP pathway is exquisitely controlled at multiple levels to ensure precise spatial and temporal signaling outputs.[7][16]

-

Extracellular Regulation : A host of secreted antagonists bind directly to BMP ligands, preventing them from interacting with their receptors.[8][16] Prominent examples include Noggin, Chordin, and Follistatin.[8][17]

-

Intracellular Regulation :

-

Inhibitory Smads (I-Smads) : Smad6 and Smad7 provide a negative feedback loop.[6] They compete with R-Smads for receptor binding or recruit ubiquitin ligases to target receptors and Smads for degradation.[14][18]

-

Phosphatases : Protein phosphatases can dephosphorylate and inactivate Smad proteins, terminating the signal.

-

-

Crosstalk with Other Pathways : BMP signaling engages in intricate crosstalk with other major signaling pathways, such as Wnt and Notch, creating complex regulatory networks that fine-tune gene expression.[1]

Studying the BMP Signaling Pathway: Key Experimental Protocols

Investigating the BMP pathway requires a multi-faceted approach. Below are detailed protocols for three fundamental techniques used to assay BMP signaling activity.

Western Blotting for Phospho-Smad1/5/8

Western blotting is used to detect the phosphorylation status of R-Smads, a direct indicator of canonical pathway activation.

Experimental Protocol:

-

Cell Culture and Treatment : Plate cells (e.g., C2C12 myoblasts) and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours to reduce basal signaling. Treat cells with recombinant BMP ligand (e.g., 50 ng/mL BMP-2) or a small molecule modulator for a specified time (e.g., 30-60 minutes).[12]

-

Cell Lysis : Wash cells twice with ice-cold PBS. Lyse cells on ice by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.[19] Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20]

-

SDS-PAGE and Transfer : Denature protein samples by boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[12][19] Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

-

Immunoblotting :

-

Blocking : Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8 (e.g., anti-p-Smad1/5/8) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21]

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]

-

-

Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis : Re-probe the membrane with an antibody for total Smad1 or a loading control (e.g., GAPDH, β-actin) to normalize the phospho-Smad signal. Quantify band intensities using densitometry software.

Quantitative PCR (qPCR) for BMP Target Genes

qPCR is used to measure changes in the mRNA expression levels of BMP target genes, such as ID1, ID2, or RUNX2, providing a functional readout of pathway activity.

Experimental Protocol:

-

Cell Culture and Treatment : Culture and treat cells with BMP ligands or inhibitors as described for Western blotting. Treatment times are typically longer (e.g., 4-24 hours) to allow for transcriptional changes.[22]

-

RNA Extraction : After treatment, wash cells with PBS and lyse them using a reagent like TRIzol. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT).

-

qPCR Reaction Setup : Prepare the qPCR reaction mixture in a 96-well plate.[23] Each reaction well (typically 10-20 µl) should contain:

-

qPCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye)

-

Forward and reverse primers for the target gene (e.g., ID1) and a housekeeping gene (e.g., GAPDH, ACTB)[23]

-

Diluted cDNA template

-

Nuclease-free water

-

-

qPCR Amplification : Run the plate in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60-65°C).[23]

-

Data Analysis : Determine the quantification cycle (Cq) value for each sample. Calculate the relative gene expression using the comparative ΔΔCq method.[23] Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq) and then compare the ΔCq of the treated sample to the control sample (ΔΔCq) to determine the fold change (2-ΔΔCq).

Luciferase Reporter Assay for BMP Pathway Activity

This cell-based assay provides a quantitative measure of BMP-induced transcriptional activity. It utilizes a reporter plasmid where the luciferase gene is driven by a promoter containing multiple copies of the BMP-Responsive Element (BRE).[24][25]

Experimental Protocol:

-

Cell Transfection : Plate cells (e.g., HEK293T, C3H10T1/2) in a multi-well plate.[25][26] Co-transfect the cells with:

-

Treatment : After 24 hours, replace the media and treat the cells with varying concentrations of this compound, inhibitors, or other compounds of interest for 16-24 hours.[12][24]

-

Cell Lysis : Wash the cells with PBS and add passive lysis buffer.

-

Luminometry : Measure the firefly luciferase activity from the BRE reporter and the Renilla luciferase activity from the control reporter in each sample using a luminometer and a dual-luciferase assay kit.[12]

-

Data Analysis : For each sample, normalize the firefly luciferase reading to the Renilla luciferase reading. Express the results as relative luciferase units (RLU) or as a fold change compared to the untreated control.[24]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data obtained from studies on the BMP signaling pathway.

Table 1: Pharmacological Inhibitors of BMP Type I Receptors

| Inhibitor | Target(s) | IC₅₀ (Cell-based BRE-luciferase assay) | Reference |

| Dorsomorphin | ALK2, ALK3, ALK6 | ~200 nM | [27] |

| LDN-193189 | ALK2, ALK3 | ~5 nM | [1][27] |

| LDN-214117 | ALK2 > ALK3 | ~100 nM (ALK2), ~1 µM (ALK3) | [27] |

| K02288 | ALK2 | ~1 nM | [27] |

Table 2: Example qPCR Results for BMP Target Gene Expression

| Treatment | Target Gene | Fold Change vs. Control (Mean ± SEM) | Cell Type | Reference |

| 50 ng/mL BMP-2 (4h) | ID1 | 15.2 ± 1.8 | TC28a2 Chondrocytes | [22] |

| 50 ng/mL BMP-2 (4h) | ID2 | 8.5 ± 0.9 | TC28a2 Chondrocytes | [22] |

| 50 ng/mL BMP-2 (4h) | SMAD7 | 6.1 ± 0.7 | TC28a2 Chondrocytes | [22] |

Table 3: Example Luciferase Reporter Assay Results

| Treatment | Concentration | Relative Luciferase Units (RLU) | Cell Line | Reference |

| Control | - | 1.0 | C2C12BRA | [24] |

| BMP-4 | 1 pM | ~50 | C2C12BRA | [24] |

| BMP-4 | 10 pM | ~400 | C2C12BRA | [24] |

| BMP-4 | 100 pM | ~1200 | C2C12BRA | [24] |

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. BMP signaling in development and diseases: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bone morphogenetic protein signaling: the pathway and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BMP Pathway | Thermo Fisher Scientific - FR [thermofisher.com]

- 12. Different Routes of Bone Morphogenic Protein (BMP) Receptor Endocytosis Influence BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The non-canonical BMP and Wnt/β-catenin signaling pathways orchestrate early tooth development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMAD versus Non-SMAD Signaling Is Determined by Lateral Mobility of Bone Morphogenetic Protein (BMP) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. [Regulation of BMP signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. benchchem.com [benchchem.com]

- 21. CST | Cell Signaling Technology [cellsignal.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. sciencellonline.com [sciencellonline.com]

- 24. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. signosisinc.com [signosisinc.com]

- 27. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intracellular Mechanism of SMAD Protein Activation by Bone Morphogenetic Proteins (BMPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intracellular signaling pathway activated by Bone Morphogenetic Proteins (BMPs), focusing on the activation of SMAD proteins. It details the molecular events from receptor engagement to gene regulation, presents quantitative data for key interactions, outlines detailed experimental protocols for studying this pathway, and includes visual diagrams to illustrate the signaling cascade and experimental workflows.

The Canonical BMP-SMAD Signaling Pathway

The canonical BMP signaling pathway is a crucial cellular communication system that plays a pivotal role in embryonic development, tissue homeostasis, and cellular differentiation.[1][2] The central mediators of this pathway are the SMAD proteins, which transduce the extracellular signal from the cell membrane to the nucleus to regulate gene expression.[3]

Ligand Binding and Receptor Complex Formation

The signaling cascade is initiated when a dimeric BMP ligand binds to a heterotetrameric complex of transmembrane serine/threonine kinase receptors on the cell surface.[4] This complex consists of two type I receptors (e.g., ALK2, ALK3, ALK6) and two type II receptors (e.g., BMPRII, ActRIIA, ActRIIB).[5] this compound typically exhibit high affinity for type I receptors, and this initial binding facilitates the recruitment of type II receptors into the complex.[4][6]

Receptor Activation and R-SMAD Phosphorylation

Upon formation of the ligand-receptor complex, the constitutively active kinase domain of the type II receptor phosphorylates the glycine-serine rich GS domain of the type I receptor.[4] This transphosphorylation activates the type I receptor's kinase activity. The activated type I receptor then specifically recognizes and phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD1, SMAD5, and SMAD8, on two C-terminal serine residues within a characteristic SSxS motif.[7][8]

Co-SMAD Complex Formation and Nuclear Translocation

Phosphorylation of the R-SMADs induces a conformational change that unmasks a nuclear localization signal (NLS) and promotes their dissociation from cytoplasmic anchors.[9] The phosphorylated R-SMADs then form a heteromeric complex with the common-mediator SMAD (Co-SMAD), SMAD4.[7] This entire R-SMAD/SMAD4 complex is then actively transported into the nucleus.[10] While R-SMADs can shuttle between the cytoplasm and nucleus, their nuclear import rate increases upon phosphorylation and complex formation, while their nuclear export rate decreases, leading to nuclear accumulation.[11][12]

Transcriptional Regulation

Once in the nucleus, the SMAD complex associates with other DNA-binding transcription factors, co-activators, and co-repressors to regulate the expression of specific target genes.[8] The SMAD complex itself has a relatively low affinity for DNA and relies on these partners for high-affinity binding to specific DNA sequences, such as the BMP-responsive element (BRE), in the promoter regions of target genes.[13] This context-dependent assembly of transcriptional machinery allows for the precise and cell-type-specific regulation of gene expression in response to BMP signaling.

Quantitative Data on BMP-SMAD Signaling

The efficiency and specificity of the BMP-SMAD pathway are governed by the kinetics of its molecular interactions. The following tables summarize key quantitative data from the literature.

Table 1: Ligand-Receptor Binding Affinities

The dissociation constant (KD) is a measure of the affinity between a ligand and its receptor; a lower KD value indicates a stronger binding affinity.[14]

| Ligand | Receptor | KD (nM) | Reference(s) |

| BMP-2 | ALK3 | < 3.0 | [15] |

| BMP-2 | ALK6 | < 3.0 | [15] |

| BMP-2 | BMPRII | ~6.0 | [15] |

| BMP-4 | ALK3 | < 3.0 | [15] |

| BMP-4 | ALK6 | < 3.0 | [15] |

| BMP-7 | ActRIIA | 5.0 - 13.0 | [16] |

| BMP-7 | BMPRII | 5.0 - 13.0 | [16] |

| BMP-7 | ALK2 | ~18.4 | [15] |

| BMP-9 | ALK1 | 0.2 ± 0.1 | [15] |

| BMP-9 | BMPRII | 0.8 ± 0.2 | [15] |

Table 2: SMAD Phosphorylation Kinetics

While precise Michaelis-Menten constants (Km) and catalytic rates (kcat) for SMAD phosphorylation by specific BMP receptors are not extensively reported in the literature, kinetic studies have characterized the temporal dynamics of this process.

| Cell Line | Ligand (Concentration) | R-SMAD | Time to Peak Phosphorylation | Reference(s) |

| MDA-MB-231 | TGF-β (varies) | SMAD1/5 | ~1 hour | [17] |

| NMuMG | TGF-β (varies) | SMAD1/5 | ~1 hour | [17] |

| C2C12 | BMP-2, BMP-6, GDF5 | SMAD1/5/8 | ~60 minutes |

Table 3: SMAD Nucleocytoplasmic Shuttling Rates

The movement of SMAD proteins between the cytoplasm and the nucleus is a dynamic process characterized by import and export rate constants.

| Protein | Condition | Import Rate Constant (s-1) | Export Rate Constant (s-1) | Reference(s) |

| EGFP-Smad2 | Unstimulated | 0.0027 ± 0.0004 | 0.0058 ± 0.0007 | [11] |

| EGFP-Smad2 | TGF-β Stimulated | No significant change | Pronounced drop | [11] |

Experimental Protocols

Investigating the BMP-SMAD pathway requires a variety of molecular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of SMAD Protein Complexes

This protocol is for the isolation and analysis of endogenous SMAD protein complexes from cultured mammalian cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G magnetic beads

-

Primary antibodies (e.g., anti-SMAD4, anti-pSMAD1/5/8)

-

IgG control antibody

-

Wash buffer (e.g., IP Lysis/Wash Buffer)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Microcentrifuge tubes, magnetic rack, rotator

Methodology:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with BMP ligand for the desired time (e.g., 1 hour) to induce SMAD complex formation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

Pre-clearing: Add 20-30 µL of protein A/G magnetic beads to 500-1000 µg of protein lysate. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube. Add 2-5 µg of the primary antibody (or IgG control) and incubate on a rotator for 4 hours to overnight at 4°C.

-

Complex Capture: Add 30 µL of fresh protein A/G magnetic beads and incubate on a rotator for 1-2 hours at 4°C.

-

Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer.

-

Elution: Elute the protein complexes from the beads by resuspending them in 30-50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Western Blotting for Phosphorylated SMADs (pSMAD1/5/8)

This protocol details the detection and quantification of phosphorylated SMAD1/5/8 levels in cell lysates.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody specific for phosphorylated SMAD1/5/8

-

Primary antibody for total SMAD1 or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Sample Preparation: Prepare cell lysates as described in the Co-IP protocol (steps 1-3).

-

SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in SDS-PAGE sample buffer. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-pSMAD1/5/8 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 6).

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for total SMAD1 or a loading control for normalization.

Luciferase Reporter Assay for BMP Signaling Activity

This assay quantifies the transcriptional activity of the BMP-SMAD pathway using a reporter construct.

Materials:

-

Cells suitable for transfection (e.g., HEK293T, C2C12)

-

BMP-responsive element (BRE) luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

BMP ligand

-

Dual-luciferase reporter assay system

-

Luminometer

Methodology:

-

Cell Seeding: Seed cells in a 24- or 96-well plate to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the BRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with low-serum medium and treat the cells with various concentrations of BMP ligand (and a vehicle control) for 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

-

Luciferase Assay: Transfer the lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control.

References

- 1. Kinetic analysis of Smad nucleocytoplasmic shuttling reveals a mechanism for transforming growth factor beta-dependent nuclear accumulation of Smads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mathematical modeling identifies Smad nucleocytoplasmic shuttling as a dynamic signal-interpreting system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transduction by bone morphogenetic protein receptors: functional roles of Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical significance linked to functional defects in bone morphogenetic protein type 2 receptor, BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activin receptor-like kinase 3: a critical modulator of development and function of mineralized tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promoting bone morphogenetic protein signaling through negative regulation of inhibitory Smads | The EMBO Journal [link.springer.com]

- 8. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleocytoplasmic shuttling of Smad1 conferred by its nuclear localization and nuclear export signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. BMPR1A bone morphogenetic protein receptor type 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A New Model for Growth Factor Activation: Type II Receptors Compete with the Prodomain for BMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGF-β uses a novel mode of receptor activation to phosphorylate SMAD1/5 and induce epithelial-to-mesenchymal transition | eLife [elifesciences.org]

- 17. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to Non-Canonical BMP Signaling in Stem Cells

For Immediate Release

[City, State] – [Date] – In the intricate world of stem cell biology, the Bone Morphogenetic Protein (BMP) signaling pathway has long been recognized as a master regulator of cell fate. While the canonical Smad-dependent pathway is well-documented, a growing body of evidence highlights the critical and diverse roles of non-canonical, Smad-independent BMP signaling in governing stem cell self-renewal, differentiation, and proliferation. This technical guide provides an in-depth exploration of the core non-canonical BMP signaling pathways in various stem cell populations, offering valuable insights for researchers, scientists, and drug development professionals.

This guide delves into the molecular mechanisms of the key non-canonical branches—the MAPK pathways (ERK, JNK, p38), the PI3K/Akt pathway, and their interplay with other crucial signaling networks. Through a comprehensive review of current literature, we present quantitative data, detailed experimental protocols, and clear visual representations of these complex signaling cascades to empower further research and therapeutic development in the field of regenerative medicine.

Core Non-Canonical BMP Signaling Pathways in Stem Cells

Beyond the classical Smad-dependent signal transduction, BMP ligands can activate a variety of alternative pathways that are crucial for nuanced cellular responses in stem cells. These non-canonical pathways often crosstalk with Smad signaling and other signaling networks, creating a highly regulated system that fine-tunes stem cell fate.

The Mitogen-Activated Protein Kinase (MAPK) Pathways: ERK, JNK, and p38

The MAPK family of serine/threonine kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are major non-canonical effectors of BMP signaling.

-

TAK1-p38 Pathway: In several stem cell types, including mesenchymal stem cells (MSCs) and neural stem cells (NSCs), BMPs can activate TGFβ-activated kinase 1 (TAK1).[1][2] TAK1, in turn, phosphorylates and activates MKK3/6, which then activates p38 MAPK.[1] This pathway has been implicated in both promoting and inhibiting differentiation depending on the cellular context. For instance, in some contexts, the BMP-TAK1-p38 axis is crucial for chondrocyte maturation and osteoblast differentiation.[3] In contrast, sustained p38 activation can inhibit the self-renewal of embryonic stem cells (ESCs).

-

ERK Pathway: The ERK pathway is another critical branch of non-canonical BMP signaling. Activation of the Ras-Raf-MEK-ERK cascade by this compound has been observed in NSCs, where it can promote neuronal differentiation.[4][5] Interestingly, in mouse ESCs, BMP4 has been shown to support self-renewal by inhibiting the ERK pathway.[6]

-

JNK Pathway: The JNK pathway can also be activated by BMP signaling, often through TAK1. This pathway is involved in a wide range of cellular processes, including apoptosis and inflammation, and its role in stem cell fate downstream of this compound is an active area of investigation.

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. This compound can activate this pathway, which has significant implications for stem cell maintenance and differentiation. In mouse ESCs, BMP4-induced activation of the PI3K/Akt pathway contributes to the maintenance of pluripotency.[7] This pathway can also crosstalk with the Wnt/β-catenin signaling pathway to regulate ESC self-renewal. The PI3K/Akt pathway is also involved in the osteogenic differentiation of MSCs induced by this compound.

Quantitative Data on Non-Canonical BMP Signaling in Stem Cells

The following tables summarize quantitative findings from various studies on the effects of non-canonical BMP signaling on stem cell fate decisions.

Table 1: Effects of Non-Canonical BMP Signaling on Stem Cell Differentiation

| Stem Cell Type | Non-Canonical Pathway | BMP Ligand | Effect | Quantitative Measurement | Citation(s) |

| Mesenchymal Stem Cells (MSCs) | TAK1-p38 | BMP-2 | Promotes Osteogenesis | Significant increase in alkaline phosphatase (ALP) activity | [3] |

| Neural Stem Cells (NSCs) | ERK | BMP-4 | Promotes Neuronal Differentiation | Increased percentage of Tuj1-positive neurons | [4][5] |

| Embryonic Stem Cells (hESCs) | PI3K/Akt | BMP-4 | Promotes Mesendoderm Differentiation | Upregulation of mesendodermal transcripts | [3][8] |

| Club Cells | TAK1-p38 | BMPR1A-mediated | Promotes Cell Regeneration | Severe defects in club cell regeneration upon pathway ablation | [2] |

Table 2: Effects of Non-Canonical BMP Signaling on Pluripotency Markers

| Stem Cell Type | Non-Canonical Pathway | BMP Ligand | Effect | Quantitative Measurement | Citation(s) |

| Mouse Embryonic Stem Cells (mESCs) | PI3K/Akt | BMP-4 | Maintains Pluripotency | Attenuation of BMP-4-induced cyclin D1 expression by PI3K siRNA | [7] |

| Human Embryonic Stem Cells (hESCs) | WNT/β-catenin (crosstalk) | BMP-4 | Regulates Pluripotency | BMP4 enhances phosphorylation of proteins in WNT signaling | [8] |

| Mouse Embryonic Stem Cells (mESCs) | ERK (inhibition) | BMP-4 | Maintains Self-renewal | Inhibition of ERK mimics the effect of BMP4 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate non-canonical BMP signaling pathways in stem cells.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is designed to demonstrate the interaction between a BMP receptor and a downstream signaling component, such as TAK1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G agarose beads

-

Primary antibodies (specific to the proteins of interest)

-

IgG control antibody

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Cell Lysis: Culture and treat stem cells as required. Wash cells with ice-cold PBS and lyse them in cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads and a non-specific IgG antibody for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody specific to the "bait" protein and incubate overnight at 4°C.

-

Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein to confirm the interaction.[9][10][11]

In Vitro Kinase Assay for p38 MAPK Activity

This protocol measures the activity of p38 MAPK immunoprecipitated from stem cell lysates.

Materials:

-

Cell lysis buffer

-

Anti-p38 MAPK antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

ATP (including γ-³²P-ATP for radioactive detection or non-radioactive ATP for antibody-based detection)

-

Substrate protein (e.g., ATF2)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or detection antibodies for phosphorylated substrate

Procedure:

-

Immunoprecipitation of p38: Lyse treated stem cells and immunoprecipitate p38 MAPK using a specific antibody and protein A/G agarose beads as described in the Co-IP protocol.

-

Kinase Reaction: Wash the immunoprecipitated p38 beads with kinase assay buffer. Resuspend the beads in kinase assay buffer containing the p38 substrate (e.g., ATF2) and ATP (spiked with γ-³²P-ATP if using radioactive detection).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Boil the samples, separate the proteins by SDS-PAGE, and analyze the phosphorylation of the substrate. For radioactive assays, expose the gel to a phosphor screen. For non-radioactive assays, perform a Western blot using an antibody specific to the phosphorylated form of the substrate.[7][12]

ERK Activation Assay (In-Cell Western)

This protocol quantifies the phosphorylation of ERK in response to BMP treatment directly in cultured cells.

Materials:

-

96-well cell culture plates

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

Fluorescently labeled secondary antibodies

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Seed stem cells in a 96-well plate and treat with BMP ligands or inhibitors as required.

-

Fixation and Permeabilization: Fix the cells with fixing solution and then permeabilize them with permeabilization buffer.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against both phosphorylated ERK and total ERK.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies with different emission spectra.

-

Quantification: Read the fluorescence intensity for both phosphorylated and total ERK using a fluorescence plate reader. The ratio of phospho-ERK to total ERK represents the level of ERK activation.[5][13]

Visualizing the Pathways: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key non-canonical BMP signaling pathways and a general experimental workflow.

Conclusion

The exploration of non-canonical BMP signaling pathways is unveiling a new layer of complexity in the regulation of stem cell behavior. A deeper understanding of these Smad-independent mechanisms is paramount for the development of novel strategies to control stem cell fate for regenerative medicine and drug discovery. This technical guide provides a foundational resource for researchers to navigate this exciting and rapidly evolving field. By integrating quantitative data, detailed protocols, and clear visual aids, we aim to facilitate further investigation into the intricate signaling networks that govern the remarkable potential of stem cells.

References

- 1. TAK1 mediates BMP signaling in cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMP signaling and stem cell regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined transcriptomic and phosphoproteomic analysis of BMP4 signaling in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 6. Bone morphogenetic protein 2 inhibits neurite outgrowth of motor neuron-like NSC-34 cells and up-regulates its type II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Smad, PI3K/Akt, and Wnt-Dependent Signaling Pathways Are Involved in BMP-4-Induced ESC Self-Renewal [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. sartorius.com [sartorius.com]

- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specification of BMP Signaling [mdpi.com]

- 13. assaygenie.com [assaygenie.com]

A Technical Guide to Bone Morphogenetic Protein (BMP) Gene Regulation and In Vivo Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) are a crucial group of signaling molecules within the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Initially identified by their remarkable capacity to induce ectopic bone formation, their functions are now understood to be far more extensive.[3][4] this compound are fundamental regulators of a vast array of biological processes, from early embryogenesis and organogenesis to the maintenance of tissue homeostasis in adults.[1][5] Dysregulation of BMP signaling is implicated in numerous human diseases, highlighting the pathway's importance as a therapeutic target.[1][6]

This guide provides an in-depth examination of the complex mechanisms governing BMP gene regulation, the specific patterns of their expression in vivo, and the detailed methodologies used to study them.

Multi-layered Regulation of BMP Gene Expression

The biological activity of this compound is precisely controlled at multiple levels, including transcriptional, post-transcriptional, and epigenetic mechanisms, ensuring that signaling occurs at the right time and place.

Transcriptional Regulation: The Canonical Smad Pathway

The primary mechanism for transducing BMP signals to the nucleus is the canonical Smad pathway.[2][7] The process begins with a BMP ligand binding to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[1][5] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[5][8]

Once phosphorylated, these R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.[5][8] This entire complex then translocates to the nucleus, where it acts as a transcription factor.[2][3] The Smad complex itself has a relatively weak affinity for DNA and achieves specificity and regulatory potency by partnering with other DNA-binding transcription factors, such as RUNX2 in osteoblasts, to control the expression of target genes.[4][9] This signaling is also subject to negative feedback, where BMP signaling can induce the expression of inhibitory Smads (I-Smads) like Smad6 and Smad7, which compete with R-Smads for receptor binding, thereby terminating the signal.[8][10]

Post-Transcriptional Regulation by microRNAs (miRNAs)